molecular formula C19H16N2O2S B12899004 N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide CAS No. 140399-91-3

N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide

Cat. No.: B12899004
CAS No.: 140399-91-3
M. Wt: 336.4 g/mol
InChI Key: WPHMZMXUDDABCZ-UHFFFAOYSA-N
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Description

N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide (CAS No. 140399-91-3) is a benzamide derivative featuring a furan-2-ylmethyl group and a carbamothioyl (thiourea) moiety. Its molecular formula is C₁₉H₁₆N₂O₂S, with a molecular weight of 336.41 g/mol .

Properties

CAS No.

140399-91-3

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-N-phenylbenzamide

InChI

InChI=1S/C19H16N2O2S/c22-18(15-8-3-1-4-9-15)21(16-10-5-2-6-11-16)19(24)20-14-17-12-7-13-23-17/h1-13H,14H2,(H,20,24)

InChI Key

WPHMZMXUDDABCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=S)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis .

Chemical Reactions Analysis

Substitution Reactions

The carbamothioyl (-N-C(=S)-) group acts as a nucleophilic site, enabling substitution reactions. Key findings include:

Thiourea-mediated nucleophilic displacement :

  • The thiocarbonyl sulfur participates in nucleophilic substitution with alkyl halides or acyl chlorides, forming thioether or thioester derivatives .

  • Reaction with iodomethane in alkaline conditions yields methylthio derivatives, confirmed by 1H^{1}H-NMR shifts at δ 2.45–2.62 ppm for SCH3_3 groups .

Aromatic electrophilic substitution :

  • The phenyl ring undergoes nitration or sulfonation at the para position under acidic conditions, driven by electron-donating resonance effects from the adjacent benzamide group .

Oxidation Reactions

  • Furan ring oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form a dihydrofuran oxide intermediate, which further rearranges into γ-ketothioamide derivatives.

  • Thiocarbonyl oxidation : Treating with H2_2O2_2 in acetic acid converts the thiourea group to urea, confirmed by IR loss of ν(C=S) at ~1,250 cm1^{-1} .

Reduction Reactions

  • Catalytic hydrogenation : Using Pd/C under H2_2 reduces the furan ring to tetrahydrofuran, preserving the carbamothioyl group .

  • Selective thiourea reduction : LiAlH4_4 reduces the C=S bond to C-H, forming a secondary amine linkage .

Intramolecular cyclization

  • Under Rh(III) catalysis, the furan methyl group undergoes C-H activation, forming a seven-membered azepinone derivative .

Cross-coupling reactions

  • Suzuki-Miyaura coupling: The brominated phenyl ring reacts with arylboronic acids in the presence of Pd(PPh3_3)4_4, enabling biaryl synthesis .

Acid/Base-Mediated Rearrangements

  • pH-dependent tautomerism : In acidic media (pH < 3), the thiourea group favors the thione form, while alkaline conditions (pH > 10) promote thiolate formation, verified by UV-Vis spectroscopy .

  • Hydrolysis : Prolonged exposure to HCl (6M) cleaves the benzamide bond, yielding furfurylamine and phenylthiourea as byproducts.

Interaction with Biological Targets

Though not a traditional chemical reaction, the compound’s thiourea group forms critical interactions in biochemical systems:

  • Enzyme inhibition : Binds to SARS-CoV-2 main protease (Mpro^\text{pro}) via hydrogen bonds with His163 and Cys44, validated by molecular docking .

  • Antimicrobial activity : Disrupts bacterial cell walls through thiol-disulfide exchange reactions, as shown in MIC assays against S. aureus.

Stability and Degradation

  • Thermal stability : Decomposes above 220°C via cleavage of the carbamothioyl group, releasing CS2_2 gas (detected by TGA-MS).

  • Photodegradation : UV irradiation (254 nm) induces radical-mediated fragmentation, forming phenylisocyanate and furfuryl radicals .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of compounds similar to N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide as inhibitors of viral enzymes. For instance, derivatives of furan-containing compounds have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), which is critical for viral replication. A study reported that specific derivatives exhibited IC50 values as low as 1.55 μM, indicating strong inhibitory activity against this target .

Case Study: SARS-CoV-2 Inhibition

  • Compound Tested : 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives.
  • IC50 Values :
    • F8-B6: 1.57 μM
    • F8-B22: 1.55 μM
  • Mechanism : Reversible covalent inhibition of Mpro.
  • Toxicity : Low cytotoxicity (CC50 > 100 μM) in Vero and MDCK cells.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research into benzamide derivatives has demonstrated their effectiveness against various bacterial strains. The structural features of this compound may contribute to its antimicrobial activity through interactions with bacterial cell membranes or essential enzymes.

Case Study: Antimicrobial Activity

A related study evaluated the antimicrobial properties of substituted benzamides against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM, showcasing their potential as effective antimicrobial agents .

Anticancer Research

The anticancer potential of this compound is also noteworthy. Benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of benzamide derivatives:

  • Cell Line Tested : Human colorectal carcinoma (HCT116).
  • IC50 Values :
    • Compound N9: 5.85 µM
    • Compound N18: 4.53 µM
    • Standard Drug (5-FU): 9.99 µM

These results indicate that certain derivatives possess greater potency than conventional chemotherapy agents, suggesting a promising avenue for further development .

Data Summary Table

Application AreaCompoundIC50/MIC ValuesMechanism/Notes
AntiviralF8-B61.57 μMInhibits SARS-CoV-2 Mpro; low cytotoxicity
AntimicrobialN11.27 µMEffective against Gram-positive bacteria
AnticancerN95.85 µMPotent against HCT116; more effective than standard chemotherapy

Mechanism of Action

The mechanism of action of N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The furan ring and carbamothioyl group play crucial roles in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula Key Substituents Melting Point (°C) Synthesis Yield (%) Reference
N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide C₁₉H₁₆N₂O₂S Furan-2-ylmethyl, carbamothioyl Not reported Not reported
SBI-5923 (Leukemia inhibitor) C₂₆H₂₀N₂O₃S Benzo[b]thiophen-3(2H)-one Not reported Not reported
N-((4-(Imidazolidinone)phenyl)carbamothioyl)-2-chlorobenzamide C₁₇H₁₄ClN₃O₃S 2-Chloro, imidazolidinone 216–218 60
N-(Dimethylcarbamothioyl)-4-fluorobenzamide C₁₀H₁₁FN₂OS 4-Fluoro, dimethylcarbamothioyl Not reported Not reported
LMM11 (Antifungal agent) C₂₄H₂₅N₃O₄S Cyclohexylsulfamoyl, oxadiazole Not reported Purchased

Key Observations :

  • Core Structure : The target compound shares the benzamide-thiourea backbone with analogs like SBI-5923 and LMM11 but differs in substituents. The furan-2-ylmethyl group distinguishes it from chlorinated (), fluorinated (), or sulfamoyl-modified derivatives ().
  • Metal-catalyzed coupling for SBI inhibitors (). Yields for imidazolidinone derivatives range from 50–82% .

Spectroscopic and Physicochemical Properties

  • FT-IR Spectroscopy : The carbamothioyl group (-N-C(=S)-N-) exhibits characteristic peaks for C=S (1050–1250 cm⁻¹) and N-H (3100–3300 cm⁻¹) stretching, consistent with benzoylthiourea derivatives like N,N-diethyl-N’-benzoylthiourea .
  • 1H NMR: Aromatic protons from the benzamide (δ 7.2–8.3 ppm) and furan (δ 6.3–7.6 ppm) are expected, alongside NH signals (δ 10–12 ppm) from the thiourea group, similar to imidazolidinone derivatives in .

Key Insights :

  • Medicinal Chemistry : The SBI series () demonstrates that benzamide derivatives with heterocyclic substituents (e.g., benzo[b]thiophene) can target oncogenic phosphatases. The target’s furan group may similarly modulate bioactivity but requires validation.
  • Antioxidant Potential: N-Acylthioureas with pyridine substituents () show moderate antioxidant capacity (~43% DPPH scavenging). The furan moiety in the target could enhance electron-donating properties.
  • Catalysis : Ruthenium complexes of carbamothioylbenzamides () catalyze alcohol oxidation efficiently. The target’s thiourea group may act as a ligand for metal coordination.

Biological Activity

N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound this compound can be described by the following structural formula:

C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{OS}

This structure includes a furan ring, a carbamothioyl group, and a phenylbenzamide moiety, which contribute to its biological properties.

The biological activity of this compound has been linked to its interaction with various cellular pathways. Research indicates that compounds with similar structures may inhibit specific enzymes or modulate receptor activity. For instance, benzamide derivatives have shown potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to reduced cellular NADPH levels, destabilizing the enzyme and ultimately inhibiting cell growth .
  • SARS-CoV-2 Main Protease : Compounds structurally related to this compound have demonstrated inhibitory effects on the main protease of SARS-CoV-2, suggesting potential antiviral applications .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity IC50 Value Target
Inhibition of DHFRNot specifiedDihydrofolate reductase
Antiviral activityIC50 = 1.55 μMSARS-CoV-2 main protease
CytotoxicityCC50 > 100 μMVero and MDCK cells

Case Studies

Several studies have explored the efficacy of compounds similar to this compound:

  • Antiviral Properties : A study identified derivatives that displayed significant inhibitory action against SARS-CoV-2 main protease, with IC50 values around 1.55 μM. These findings highlight the potential for developing antiviral therapies based on this compound structure .
  • Neuroprotective Effects : Research on thiourea derivatives has indicated neuroprotective properties against amyloid-beta-induced toxicity, suggesting that modifications in the structure can enhance protective effects in neurodegenerative diseases .
  • Cancer Therapeutics : Benzamide derivatives have been investigated for their role as RET kinase inhibitors in cancer therapy, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Q & A

Q. Critical Considerations :

  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder Modeling : Apply PART and SUMP constraints for disordered solvent molecules .

Advanced: How do experimental molecular geometries compare with DFT-optimized structures?

Answer:
DFT calculations (e.g., B3LYP/6-311G(d,p)) are benchmarked against SC-XRD

Geometry Optimization : Gas-phase optimization yields bond lengths and angles.

Deviations :

  • C=S Bond : Experimental (1.68 Å) vs. DFT (1.70 Å).
  • Torsional Angles : Discrepancies ≤5° due to crystal packing effects .

Energy Gaps : HOMO-LUMO gaps (e.g., 4.2 eV) correlate with reactivity .

Q. Table: Experimental vs. Theoretical Parameters

ParameterSC-XRDDFT (B3LYP)
C–N (amide)1.34 Å1.32 Å
S–C (thione)1.68 Å1.70 Å
HOMO-LUMO Gap4.2 eV

Advanced: How are intermolecular interactions analyzed using Hirshfeld surfaces?

Answer:
Hirshfeld Surface Analysis quantifies non-covalent interactions:

Surface Generation : Use CrystalExplorer with promolecule approximation.

Fingerprint Plots : Identify H-bonding (sharp spikes), van der Waals (broad regions), and π-π interactions (asymmetric wings) .

Energy Frameworks : Calculate interaction energies (Etotal = Eelec + Edisp) to rank stabilizing forces .

Q. Example Results :

  • H-bonds : Contribute 60–70% of total interaction energy.
  • C–H···π : Stabilize lattice by ~10 kJ/mol .

Advanced: What methodologies assess this compound’s potential as a COVID-19 protease inhibitor?

Answer:
Molecular Docking (e.g., AutoDock Vina) evaluates binding to SARS-CoV-2 main protease (PDB: 6LU7):

Preparation : Optimize ligand geometry (DFT), assign charges (Gasteiger), and grid the active site.

Docking : Run 50–100 simulations; rank poses by binding energy (ΔG).

Validation : Compare with co-crystallized inhibitors (e.g., N3) .

Q. Key Findings :

  • Binding Affinity : ΔG ≈ −8.5 kcal/mol (comparable to N3: −7.6 kcal/mol).
  • Critical Residues : His41, Cys145 form H-bonds with the thione group .

Advanced: How are thermodynamic properties calculated computationally?

Answer:
THERMO.PY (NIST) computes ideal-gas properties from Gaussian frequency outputs:

Frequency Calculation : Run Gaussian 16 at B3LYP/6-311G(d,p).

Input File : Extract vibrational frequencies, moments of inertia.

Output : Heat capacity (Cp), entropy (S), enthalpy (H) at 298 K .

Q. Example Thermodynamic Data :

PropertyValue (kJ/mol)
ΔHf°120.5
340.2
Cp250.8

Advanced: How do structural modifications in thiourea derivatives affect metal coordination?

Answer:
Substituents on the benzamide/furan groups tune metal-binding:

Coordination Sites : Thione sulfur and amide oxygen bind to Ni(II)/Cu(II) .

Stability Constants : Log K (Ni(II)) = 4.8–5.2; stronger than Cu(II) (log K = 3.9–4.3) .

Applications : Ruthenium(II)-arene complexes show anticancer activity (IC50 = 8–15 µM) .

Q. Structural Influence :

  • Electron-withdrawing groups (e.g., –NO2) increase metal affinity.
  • Bulky substituents reduce coordination geometry flexibility .

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